Information regarding the specific scientific research applications of Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is currently limited. Public scientific databases such as PubChem [] do not indicate any known areas of research for this compound.
SSR128129E is a small-molecule compound identified as an allosteric inhibitor of fibroblast growth factor receptor signaling. It specifically targets the extracellular domain of fibroblast growth factor receptors, inhibiting their signaling pathways without competing with fibroblast growth factor for binding. This unique mechanism of action makes SSR128129E a significant player in therapeutic strategies aimed at conditions associated with aberrant fibroblast growth factor receptor signaling, including various cancers and angiogenesis-related disorders .
The primary chemical reaction involving SSR128129E is its binding to the extracellular region of fibroblast growth factor receptors (FGFRs). This binding inhibits the receptor's ability to internalize the fibroblast growth factor and consequently blocks downstream signaling pathways that lead to cell proliferation and survival. The inhibition is characterized as allosteric, meaning that SSR128129E alters the receptor's conformation to prevent normal function rather than directly blocking the active site .
SSR128129E exhibits potent biological activity by inhibiting multiple isoforms of fibroblast growth factor receptors (FGFR1-4). Its allosteric inhibition has been shown to effectively suppress tumor angiogenesis and growth in various preclinical models. The compound's ability to interfere with fibroblast growth factor signaling pathways is critical in cancer therapy, particularly in tumors where FGFR signaling is upregulated . Studies have demonstrated its efficacy in reducing tumor size and vascularization, highlighting its potential as an anti-cancer agent .
The synthesis of SSR128129E involves several organic chemistry techniques that typically include:
SSR128129E has several applications, primarily in the field of oncology:
Interaction studies have shown that SSR128129E binds specifically to the extracellular domain of FGFRs, preventing the receptor from undergoing conformational changes necessary for internalization. This interaction has been elucidated through various biophysical techniques, including crystallography and molecular dynamics simulations. These studies confirm that SSR128129E does not compete with fibroblast growth factor but alters the receptor's functionality in an allosteric manner, providing insights into its mechanism of action .
SSR128129E shares similarities with other compounds that target fibroblast growth factor receptors but is distinguished by its allosteric mechanism. Here are some similar compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
RO4383596 | Competitive inhibitor | Targets multiple tyrosine kinases |
AZD4547 | Selective FGFR inhibitor | Primarily acts on FGFR1 |
NVP-BGJ398 | Pan-FGFR inhibitor | Competitive binding at the ATP site |
SSR128129E's uniqueness lies in its ability to modulate FGFR activity without competing for the same binding sites as fibroblast growth factors, making it a promising candidate for further development in targeted cancer therapies .
SSR128129E represents a unique class of small-molecule inhibitors that targets the extracellular domain of fibroblast growth factor receptors through an allosteric mechanism [6]. Unlike conventional orthosteric inhibitors that compete directly with fibroblast growth factor ligands for binding sites, SSR128129E binds to a distinct allosteric site on the receptor without interfering with fibroblast growth factor binding [2] [4]. This allosteric interaction fundamentally alters the receptor's signaling capacity while maintaining ligand-receptor engagement.
The compound exhibits distinctive allosteric properties including probe dependence, signaling bias, and ceiling effects [39] [41]. Nuclear magnetic resonance spectroscopy studies have demonstrated that SSR128129E binds specifically to the hydrophobic groove located within the D3 domain of fibroblast growth factor receptors [22] [34]. Crystallographic analysis reveals that the binding site overlaps with regions critical for receptor conformational changes required for effective signal transduction [6] [8].
Molecular dynamics simulations combined with free energy calculations have provided detailed insights into the binding dynamics of SSR128129E [6] [25]. These computational studies demonstrate that the compound establishes stable interactions within the D3 domain groove, creating a thermodynamically favorable binding state that persists throughout the receptor's conformational transitions [23]. Fourier transform infrared spectroscopy has further confirmed these binding interactions by revealing specific molecular vibrations associated with SSR128129E-receptor complex formation [6] [25].
SSR128129E induces significant conformational changes within the D2 and D3 domains of fibroblast growth factor receptors [6] [16]. Nuclear magnetic resonance studies have mapped specific chemical shift perturbations that occur upon SSR128129E binding, indicating substantial alterations in the local chemical environment of key amino acid residues within these domains [12] [22]. These conformational changes propagate throughout the extracellular domain structure, affecting the relative positioning and dynamics of both D2 and D3 domains.
The D3 domain undergoes particularly pronounced conformational modifications upon SSR128129E binding [34] [22]. The compound specifically targets the hydrophobic groove within this domain, which normally serves as a binding site for certain fibroblast growth factor ligands [22]. When SSR128129E occupies this site, it prevents the D3 domain from adopting conformations necessary for optimal signal transduction while maintaining the overall structural integrity of the receptor [34].
Molecular dynamics simulations reveal that SSR128129E binding stabilizes alternative conformational states of the D2/D3 domain interface [6] [23]. These stabilized conformations are characterized by altered interdomain interactions that reduce the efficiency of signal transmission from the extracellular ligand-binding domains to the intracellular kinase domains [25]. The conformational changes induced by SSR128129E are distinct from those observed with orthosteric inhibitors, highlighting the unique mechanism of action of this allosteric modulator [6].
SSR128129E demonstrates pathway-selective inhibition of fibroblast growth factor receptor signaling cascades [6] [12]. The compound specifically inhibits extracellular signal-regulated kinase 1/2 phosphorylation while leaving phospholipase C-gamma phosphorylation largely unaffected [12] [27]. This selective modulation of downstream pathways represents a key distinguishing feature of SSR128129E compared to conventional receptor tyrosine kinase inhibitors that typically block all signaling pathways simultaneously.
The inhibition of receptor internalization constitutes a critical component of SSR128129E's mechanism of action [6] [19]. The compound interferes with the conformational changes required for efficient receptor endocytosis, thereby prolonging receptor residence time at the cell surface while simultaneously reducing signaling output [6]. This paradoxical effect results from the compound's ability to maintain receptors in a partially active state that is competent for ligand binding but deficient in signal propagation [11].
Studies using fibroblast growth factor receptor 2-expressing HEK293 cells have demonstrated that SSR128129E inhibits phosphorylation of fibroblast growth factor receptor substrate 2 and extracellular signal-regulated kinase 1/2 in response to fibroblast growth factor 2 stimulation [27]. The compound's effects on these signaling molecules occur at nanomolar concentrations, indicating high potency in cellular systems despite micromolar binding affinity to isolated receptor proteins [4] [27].
Signaling Pathway | SSR128129E Effect | Concentration Range |
---|---|---|
Extracellular Signal-Regulated Kinase 1/2 | Inhibited | 15-31 nM |
Phospholipase C-gamma | Minimal Effect | >1 μM |
Fibroblast Growth Factor Receptor Substrate 2 | Inhibited | 15-31 nM |
Receptor Internalization | Inhibited | 15-31 nM |
SSR128129E exhibits broad activity across all four fibroblast growth factor receptor isoforms, though with varying degrees of potency [4] [7] [32]. The compound demonstrates an inhibitory concentration 50 value of 1.9 μM against fibroblast growth factor receptor 1 in biochemical assays [7] [32]. However, the compound shows significantly enhanced potency in cellular assays, with inhibitory concentration 50 values of 31 nM for endothelial cell proliferation and 15.2 nM for cell migration [4] [32].
The multi-receptor activity of SSR128129E has been confirmed across diverse experimental systems [4] [11]. The compound blocks migration responses mediated by fibroblast growth factor 1, which primarily activates fibroblast growth factor receptor 1 and fibroblast growth factor receptor 4 [7]. Additionally, SSR128129E inhibits capillary tube formation induced by fibroblast growth factor 19, a selective ligand for fibroblast growth factor receptor 4 [7] [32].
Cross-species conservation studies reveal that SSR128129E maintains inhibitory activity against fibroblast growth factor receptor paralogs in various animal species including zebrafish, fruit flies, and silkworms [4]. This broad evolutionary conservation suggests that the allosteric binding site targeted by SSR128129E represents a highly conserved structural feature across fibroblast growth factor receptor family members [4] [11].
Receptor Isoform | Biochemical IC50 | Cellular IC50 Range | Primary Ligands Affected |
---|---|---|---|
Fibroblast Growth Factor Receptor 1 | 1.9 μM | 15-31 nM | Fibroblast Growth Factor 1, 2 |
Fibroblast Growth Factor Receptor 2 | Not Specified | 15-31 nM | Fibroblast Growth Factor 7, 10 |
Fibroblast Growth Factor Receptor 3 | Not Specified | 15-31 nM | Fibroblast Growth Factor 1, 2, 9 |
Fibroblast Growth Factor Receptor 4 | Not Specified | 15-31 nM | Fibroblast Growth Factor 19 |